

Application Notes and Protocols for Non-Cyanide Tin-Zinc Alloy Electroplating

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the electrodeposition of **tin-zinc** alloys from a non-cyanide alkaline bath. This process offers an environmentally safer alternative to traditional cyanide-based plating solutions and produces coatings with excellent corrosion resistance, making them suitable for various high-performance applications.

Introduction

Tin-zinc alloy coatings are recognized as a viable replacement for toxic cadmium coatings, offering a unique combination of barrier protection from tin and sacrificial protection from zinc. [1] The alloy, typically in the range of 75-80% tin and 20-25% zinc, provides superior corrosion resistance, particularly in preventing the formation of voluminous white corrosion products often seen with pure zinc coatings.[1][2] The development of stable, non-cyanide alkaline electrolytes has overcome many of the operational difficulties associated with older cyanide-based systems, making **tin-zinc** plating more accessible and environmentally friendly.[2]

Bath Composition and Operating Parameters

A stable and efficient non-cyanide alkaline **tin-zinc** electroplating bath can be formulated using potassium stannate and potassium zincate. The bath also contains potassium hydroxide to maintain alkalinity, a complexing/stabilizing agent to allow for the co-deposition of tin and zinc, and proprietary grain refiners or brighteners to enhance the deposit's properties.[2]



Table 1: Non-Cyanide Alkaline **Tin-Zinc** Bath Composition

Component	Concentration Range Optimal Concentration	
Tin (as Potassium Stannate)	30 - 50 g/L	40 g/L
Zinc (as Potassium Zincate)	5 - 15 g/L	10 g/L
Free Potassium Hydroxide	35 - 50 g/L	45 g/L
Complexing/Stabilizing Agent	Proprietary	As per supplier
Grain Refiner/Brightener	Proprietary	As per supplier

Table 2: Operating Parameters for Non-Cyanide **Tin-Zinc** Plating

Parameter	Range	Optimal	
Cathode Current Density	1.0 - 4.0 A/dm²	2.0 A/dm ²	
Anode Current Density	0.7 - 1.5 A/dm²	1.0 A/dm²	
Temperature	60 - 70 °C	65 °C	
Agitation	Mild mechanical or cathode rod	Recommended	
Anodes	Cast Alloy (75% Sn / 25% Zn)	Recommended	
Filtration	Continuous	Recommended	

Note: The concentrations of tin and zinc in the solution directly affect the composition of the deposited alloy. An increase in the concentration of either metal will result in a higher percentage of that metal in the coating.[2] The free potassium hydroxide level is crucial for bath stability and should be maintained above 35 g/L to prevent the precipitation of zinc.[2]

Properties of Tin-Zinc Alloy Coatings

Coatings produced from non-cyanide alkaline baths are fine-grained, compact, and semi-bright. [2] They offer excellent ductility, allowing for post-plating deformation without compromising the



coating's integrity.[2] The primary advantage of **tin-zinc** alloys is their exceptional corrosion resistance.

Table 3: Corrosion Resistance of **Tin-Zinc** Alloy Coatings (ASTM B117 Salt Spray Test)

Coating Composition	Passivation	Thickness (µm)	Time to White Rust (hours)	Time to Red Rust (hours)
75-80% Sn, 20- 25% Zn	Unpassivated	8	> 200	> 1000
75-80% Sn, 20- 25% Zn	Chromated	8	> 500	> 1500
Pure Zinc	Chromated	8	~96 - 175	Varies

Data is compiled from various sources and represents typical performance. Actual results may vary based on substrate, pre-treatment, and specific process parameters.

Experimental ProtocolsSubstrate Preparation

Proper substrate preparation is critical for achieving good adhesion and a high-quality coating.

- Alkaline Cleaning: Immerse the substrate in an alkaline soak cleaner at 60-80°C for 5-10 minutes to remove oils and grease.
- Rinsing: Thoroughly rinse the substrate with deionized water.
- Electrocleaning: Use an electrolytic cleaner to remove any remaining organic films. This can be done anodically or cathodically depending on the substrate material.
- Rinsing: Rinse thoroughly with deionized water.
- Acid Activation (Pickling): Immerse the substrate in a suitable acid (e.g., 5-10% hydrochloric or sulfuric acid) to remove oxides and scale.
- Rinsing: Rinse thoroughly with deionized water.



Electroplating Protocol

- Prepare the plating bath according to the formulation in Table 1 in a suitable tank, preferably with continuous filtration.
- Heat the bath to the optimal operating temperature of 65°C.
- If using cast alloy anodes, ensure they are properly "filmed" according to the supplier's instructions to prevent the formation of stannous tin (Sn(II)) in the bath.[2]
- Immerse the prepared substrate into the plating bath.
- Apply the desired cathodic current density (e.g., 2.0 A/dm²) for a duration calculated to achieve the target coating thickness.
- After plating, remove the substrate and rinse it thoroughly with deionized water.
- Optional: Apply a passivation treatment (e.g., chromate or trivalent chromium) to further enhance corrosion resistance.
- · Final rinse with deionized water and dry.

Bath Analysis Protocol

Regular analysis of the plating bath is essential for maintaining consistent results. Daily analysis of zinc and free caustic, and weekly analysis of tin is recommended.[2]

- 4.3.1. Determination of Free Potassium Hydroxide (KOH)
- Pipette a 5 mL sample of the plating bath into a 250 mL Erlenmeyer flask.
- Add 50 mL of deionized water.
- Add 10 mL of 10% Sodium Cyanide solution to complex the tin and zinc.
- Add a few drops of a suitable indicator (e.g., Sulfo-Orange).
- Titrate with a standardized 1.0 N solution of hydrochloric acid (HCI) until the endpoint is reached (color change from orange to yellow at pH 11.5).



- Calculation: Free KOH (g/L) = (mL of HCl used) x (Normality of HCl) x 11.22
- 4.3.2. Determination of Zinc (Zn)
- Use the same sample from the free KOH titration.
- Add 15 mL of a pH 5 buffer solution.
- Add a few drops of Xylenol Orange indicator.
- Titrate with a standardized 0.1 M EDTA solution until the color changes from pink to yellow.
- Calculation: Zinc (g/L) = (mL of EDTA used) x (Molarity of EDTA) x 13.08
- 4.3.3. Determination of Tin (Sn)
- Pipette a 5 mL sample of the plating bath into a 500 mL Erlenmeyer flask.
- Add 100 mL of concentrated hydrochloric acid and 150 mL of deionized water.
- Add approximately 2 grams of iron powder.
- Boil the solution gently for 20-30 minutes to reduce all tin to the stannous (Sn²⁺) state.
- Cool the solution rapidly to room temperature while maintaining an inert atmosphere (e.g., by adding a piece of marble or using a CO₂ blanket) to prevent re-oxidation of the tin.
- Add a few drops of starch indicator solution.
- Immediately titrate with a standardized 0.1 N iodine solution until a persistent blue color is obtained.
- Calculation: Tin (g/L) = (mL of Iodine solution used) x (Normality of Iodine) x 11.87

Hull Cell Testing Protocol

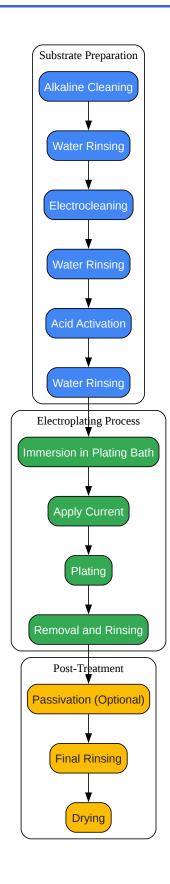
The Hull cell is a valuable tool for evaluating the condition of the plating bath and the effects of additives.[3]



- Fill a 267 mL Hull cell with a sample of the plating bath.
- Heat the bath to the operating temperature.
- Place a clean, polished steel or brass Hull cell panel in the cathode position.
- Place a **tin-zinc** alloy anode in the anode position.
- Apply a current of 2 amps for 5 minutes.
- Remove the panel, rinse, and dry.
- Examine the panel for brightness, coverage, and any defects across the current density range.

Visualizations

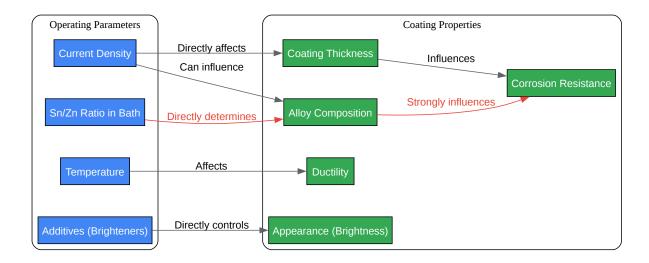




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Caption: Experimental workflow for non-cyanide tin-zinc alloy electroplating.





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Caption: Relationship between plating parameters and coating properties.

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